molecular formula C21H21FN8O2 B11517902 5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol

5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11517902
M. Wt: 436.4 g/mol
InChI Key: YEQJIOJCOGIMBF-FSJBWODESA-N
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Description

5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound featuring a diethylamino group, a fluorophenyl group, and an oxadiazolopyrazine moiety

Preparation Methods

The synthesis of 5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, including the formation of the oxadiazolopyrazine ring and the introduction of the diethylamino and fluorophenyl groups. Common reagents used in these reactions include diethylamine, fluorobenzene, and various hydrazine derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .

Scientific Research Applications

5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL include:

Properties

Molecular Formula

C21H21FN8O2

Molecular Weight

436.4 g/mol

IUPAC Name

5-(diethylamino)-2-[(E)-[[6-(4-fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H21FN8O2/c1-3-30(4-2)16-10-5-13(17(31)11-16)12-23-27-19-18(24-15-8-6-14(22)7-9-15)25-20-21(26-19)29-32-28-20/h5-12,31H,3-4H2,1-2H3,(H,24,25,28)(H,26,27,29)/b23-12+

InChI Key

YEQJIOJCOGIMBF-FSJBWODESA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)O

Origin of Product

United States

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